molecular formula C19H20N4S B126828 N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide CAS No. 915036-97-4

N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide

Cat. No. B126828
CAS RN: 915036-97-4
M. Wt: 336.5 g/mol
InChI Key: LHMBGXCQBZFVCE-UHFFFAOYSA-N
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Description

The compound N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide is a novel molecule that appears to be related to a class of compounds with potential anticonvulsant activities. The structure of this compound suggests that it contains a tetrahydropyridine moiety, an indole group, and a thiophene ring, which are common structural features in compounds evaluated for their neurological effects, such as anticonvulsant properties .

Synthesis Analysis

The synthesis of related compounds involves the use of heteroaromatic rings like thiophene, which is present in the target compound. For instance, the synthesis of novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds has been reported, where the benzene rings of a known anticonvulsant were replaced with heteroaromatic rings such as thiophene and indole . Although the exact synthesis of the target compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of the tetrahydropyridine and indole moieties followed by the introduction of the thiophene ring through appropriate coupling reactions.

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit a complex three-dimensional arrangement due to the presence of multiple heterocyclic rings. The tetrahydropyridine and indole moieties are known to contribute to the biological activity of compounds by interacting with biological targets such as receptors or enzymes. The thiophene ring could potentially add to the lipophilicity and electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present in its structure. The imidamide group could be involved in hydrogen bonding, while the heteroaromatic rings might participate in electrophilic substitution reactions. The presence of a methyl group on the tetrahydropyridine could affect the electron density and thus the reactivity of the molecule. The synthesis of related compounds has shown that modifications on the heteroaromatic rings can significantly alter the biological activity, suggesting that the target compound could also be modified to enhance its properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The solubility of related polymeric compounds with aromatic and heteroaromatic components has been found to be good in organic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide . This suggests that the target compound might also exhibit good solubility in similar solvents, which is advantageous for pharmaceutical applications. The thermal stability of related polymers has been reported to be high, with glass-transition temperatures and weight loss temperatures indicating good thermal properties . Although the target compound is not a polymer, the presence of similar structural motifs could imply a certain degree of thermal stability, which would be beneficial for its storage and handling.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Heterocyclic N-oxide Derivatives

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and indazole, have been extensively studied for their usefulness as synthetic intermediates and their biological significance. These compounds, including structures similar to the specified chemical, play vital roles in metal complexes formation, catalyst design, asymmetric catalysis, and medicinal applications. They are known for their anticancer, antibacterial, and anti-inflammatory activities, demonstrating the broad utility of heterocyclic N-oxide motifs in advanced chemistry and drug development investigations (Li et al., 2019).

Pyrimidine Derivatives

Substituted tetrahydropyrimidine derivatives are explored for their in vitro anti-inflammatory activity. The synthesis procedure and pharmacological evaluation indicate the potential of these compounds in designing leads for anti-inflammatory drugs, highlighting the importance of structural modification and optimization in drug development (Gondkar et al., 2013).

Biological Significance and Medicinal Chemistry

Pharmacophore Design for Kinase Inhibitors

Synthetic compounds with tri- and tetra-substituted imidazole scaffolds have been identified as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This review focuses on the design, synthesis, and activity studies of these inhibitors, emphasizing the potential of such scaffolds in developing selective kinase inhibitors with high potency and selectivity (Scior et al., 2011).

Cytochrome P450 Isoforms Inhibition

Research on the selectivity and potency of chemical inhibitors for various Cytochrome P450 (CYP) isoforms in human liver microsomes contributes significantly to understanding drug metabolism and predicting potential drug-drug interactions. This knowledge is crucial for the safe and effective use of drugs, including those related to the specified compound (Khojasteh et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

N'-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]thiophene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4S/c1-23-8-6-13(7-9-23)16-12-21-17-5-4-14(11-15(16)17)22-19(20)18-3-2-10-24-18/h2-6,10-12,21H,7-9H2,1H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMBGXCQBZFVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N=C(C4=CC=CS4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide

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